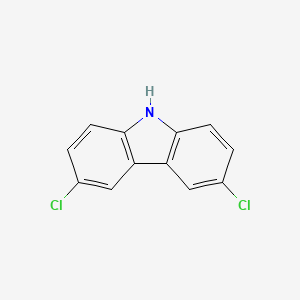

3,6-Dichlorcarbazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,6-dichlorocarbazole has been studied through various methods, including enzymatic synthesis using chloroperoxidase from Caldariomyces fumago, which demonstrated the potential environmental formation of chloro- and bromocarbazoles, including 3,6-dichlorocarbazole (Mumbo et al., 2013). Additionally, electrophilic aromatic substitution methods have been applied for the chlorination of carbazole to produce 3,6-dichlorocarbazole among other chlorinated derivatives (Bonesi & Erra-Balsells, 1997).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3,6-dichlorocarbazole have been examined using density functional theory (DFT) calculations. These studies provide insights into the optimized geometries, vibrational frequencies, and potential energy distributions of this compound (Xiao, Xie, & Xue, 2002).

Chemical Reactions and Properties

3,6-Dichlorocarbazole participates in various chemical reactions, including those leading to the formation of advanced molecular architectures. For instance, its reaction with propargyl bromide and subsequent Cu(I)-catalyzed 1,3-cycloaddition with different azides has been explored to generate compounds containing the 1,2,3-triazole moiety (Ameen et al., 2015).

Physical Properties Analysis

The physical properties of 3,6-dichlorocarbazole, such as its degradation behavior in soil, have been the subject of research, revealing that this compound is not readily degradable under environmental conditions, which underscores its persistence in the environment (Tröbs et al., 2011).

Chemical Properties Analysis

The chemical properties of 3,6-dichlorocarbazole have been studied in relation to its reactivity and the formation of chlorinated derivatives during aqueous chlorination processes. This research provides valuable insights into the potential transformation of carbazole into toxic chlorocarbazoles, including 3,6-dichlorocarbazole, during water treatment processes involving chlorine (Xu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Umweltüberwachung

3,6-Dichlorcarbazol wird häufig in Umweltproben nachgewiesen, was auf seine weit verbreitete Kontamination hindeutet. Es wird oft in höheren Konzentrationen gefunden als andere polyhalogenierte Carbazole (PHCZs). Diese Verbindung wird als Marker für die Umweltüberwachung verwendet, insbesondere bei der Analyse der Boden- und Wasserverschmutzung. Sein Vorhandensein und seine Konzentration können das Ausmaß der Halogenverbindungsverschmutzung aufdecken .

Analytische Chemie-Interferenzstudie

In der analytischen Chemie kann this compound die Detektion anderer Verbindungen wie p,p′-Dichlordiphenyltrichlorethan (DDT) bei der Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse beeinträchtigen. Studien zu dieser Interferenz sind entscheidend für die Verbesserung der Genauigkeit der Umweltüberwachung und die Sicherstellung, dass Messungen von DDT und ähnlichen Verbindungen aufgrund des Vorhandenseins von this compound nicht ungenau gemeldet werden .

Toxikologische Forschung

This compound wurde als dioxinähnliches toxikologisches Potenzial identifiziert. Es wird in toxikologischen Studien verwendet, um die Auswirkungen solcher Verbindungen auf Lebewesen zu verstehen. Der Micro-EROD-Test misst beispielsweise sein toxikologisches Potenzial in Bezug auf Pikogramm TCDD-Äquivalente pro Milligramm Carbazol und liefert Einblicke in seine Umwelt- und Gesundheitsrisiken .

Bodenabbaustudien

Das Abbauverhalten der Verbindung im Boden ist ein bedeutender Forschungsbereich. Langzeitstudien wurden durchgeführt, um zu analysieren, wie this compound in Bodenumgebungen abgebaut wird. Diese Studien helfen, die Persistenz und die Langzeitwirkungen chlorierter Carbazole im Boden zu verstehen, was für die Umwelt-Risikobewertung unerlässlich ist .

Mikrobielle Ökologie

Die Forschung zu this compound erstreckt sich auch auf seine Auswirkungen auf die mikrobielle Ökologie des Bodens. Die Exposition gegenüber dieser Verbindung kann die bakterielle Häufigkeit und Diversität leicht erhöhen und die Struktur der bakteriellen Gemeinschaft im Boden erheblich verändern. Es ist wichtig zu verstehen, wie Kontaminanten die Bodengesundheit und die Ökosystemleistungen von Bodenmikroorganismen beeinflussen .

Bodenbiochemische Prozesse

Die Auswirkungen von this compound auf die biochemischen Prozesse im Boden sind ein weiterer wichtiger Forschungsbereich. Es wurde festgestellt, dass es die Nitrifikation und Stickstofffixierung im Boden hemmt, während es die Denitrifikation, die Kohlenstoffdioxidfixierung und den Abbau von Kohlenwasserstoffen fördert. Diese Ergebnisse sind entscheidend, um zu verstehen, wie Kontaminanten die biochemischen Kreisläufe und die Fruchtbarkeit des Bodens beeinflussen .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future studies are expected to reveal more accurate half-lives of 3,6-Dichlorocarbazole, although it has been shown that the compounds are not readily degradable in their native soil environment . Another study provides new insight into the activation mechanism of Fe 0 -activated PMS and the removal mechanism of 3,6-Dichlorocarbazole .

Eigenschaften

IUPAC Name |

3,6-dichloro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMDTNQPZWJKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284786 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5599-71-3 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

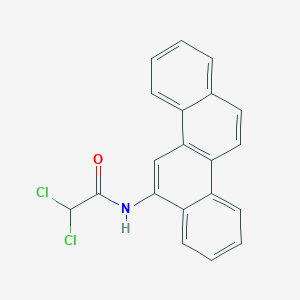

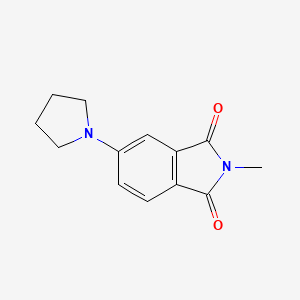

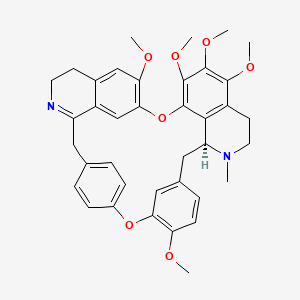

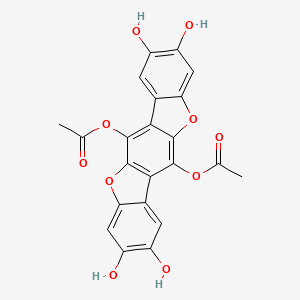

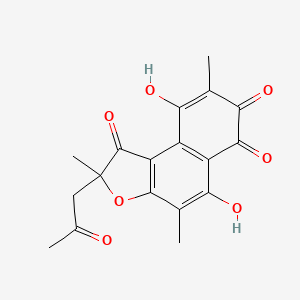

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

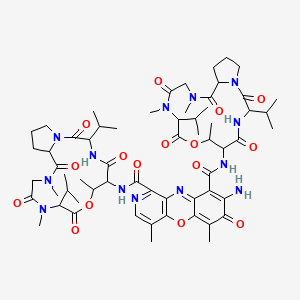

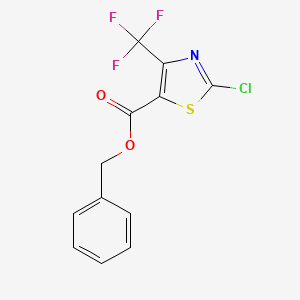

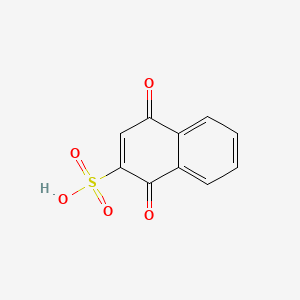

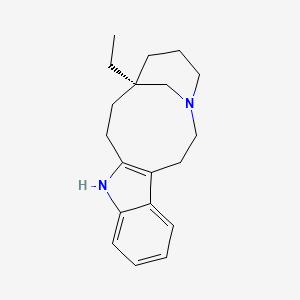

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)